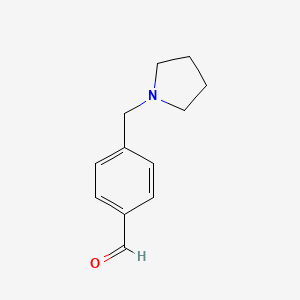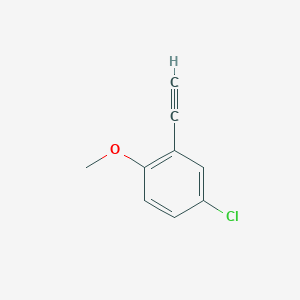
2,6-Difluoro-4-(hydroxymethyl)phenol
描述
2,6-Difluoro-4-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H6F2O2 It is a derivative of phenol, where two fluorine atoms are substituted at the 2 and 6 positions, and a hydroxymethyl group is attached at the 4 position
作用机制
Target of Action
It’s known that this compound is often used in suzuki–miyaura cross-coupling reactions , which typically involve the formation of carbon-carbon bonds via a palladium catalyst .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, 2,6-Difluoro-4-(hydroxymethyl)phenol may act as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with the organoboron reagent. In transmetalation, the organoboron group is transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, this compound can contribute to the formation of new carbon-carbon bonds, potentially affecting various biochemical pathways depending on the specific reactants and conditions .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on its use in specific chemical reactions. In Suzuki–Miyaura cross-coupling reactions, it can facilitate the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, depending on the other reactants involved .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of a suitable catalyst (such as palladium in Suzuki–Miyaura reactions), the temperature and pressure of the reaction environment, and the presence of other reactants . Specific details may vary depending on the particular reaction conditions and the desired outcome .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-(hydroxymethyl)phenol can be achieved through several methods. One common approach involves the selective hydroxylation of 2,6-difluorotoluene. This process typically requires the use of strong oxidizing agents such as manganese dioxide (MnO2) under controlled conditions to achieve the desired hydroxymethylation .
Another method involves the nucleophilic aromatic substitution reaction of 2,6-difluorophenol with formaldehyde in the presence of a base. This reaction proceeds under mild conditions and yields this compound as the primary product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
2,6-Difluoro-4-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form 2,6-difluoro-4-methylphenol.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
Oxidation: 2,6-Difluoro-4-carboxyphenol
Reduction: 2,6-Difluoro-4-methylphenol
Substitution: Various substituted phenols depending on the nucleophile used
科学研究应用
2,6-Difluoro-4-(hydroxymethyl)phenol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its fluorinated structure makes it a valuable tool for probing biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Industry: It is used in the production of specialty polymers and materials with enhanced thermal and chemical resistance.
相似化合物的比较
Similar Compounds
2,6-Difluorophenol: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
4-Hydroxymethylphenol: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,6-Dichloro-4-(hydroxymethyl)phenol: Similar structure but with chlorine atoms instead of fluorine, leading to different electronic and steric effects.
Uniqueness
2,6-Difluoro-4-(hydroxymethyl)phenol is unique due to the presence of both fluorine atoms and a hydroxymethyl group. This combination imparts distinct chemical properties, such as increased acidity and enhanced reactivity in nucleophilic substitution reactions. The fluorine atoms also contribute to the compound’s stability and resistance to metabolic degradation, making it valuable in pharmaceutical research.
属性
IUPAC Name |
2,6-difluoro-4-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,10-11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBXKARGOXJKOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621467 | |
| Record name | 2,6-Difluoro-4-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206198-07-4 | |
| Record name | 2,6-Difluoro-4-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B1602892.png)
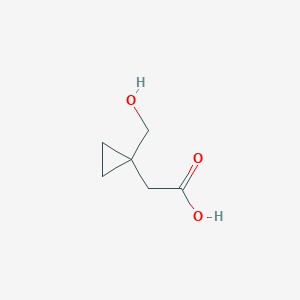
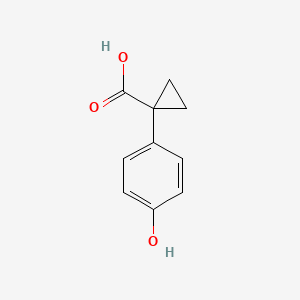
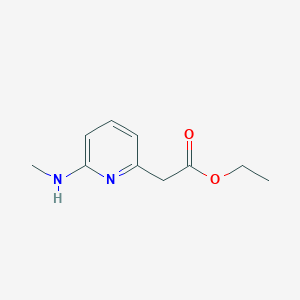
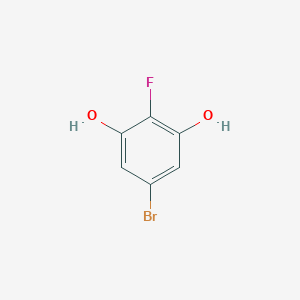

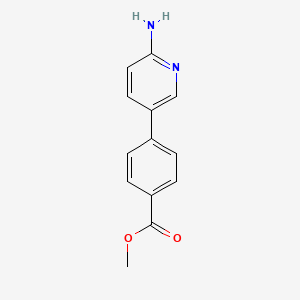
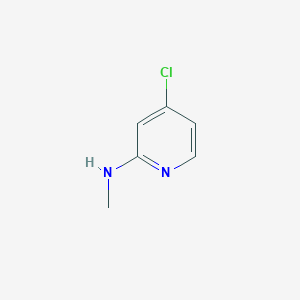
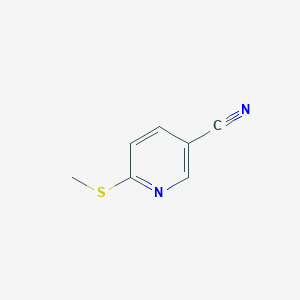
![[2-(3-phenylphenyl)phenyl]boronic acid](/img/structure/B1602909.png)
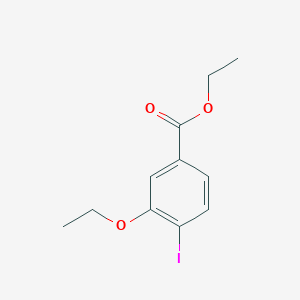
![[1-(2,3-Dihydroxypropyl)-5-methyl-2-propan-2-ylcyclohexyl] hydrogen carbonate](/img/structure/B1602912.png)
